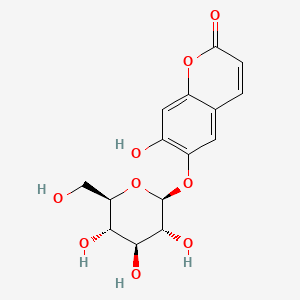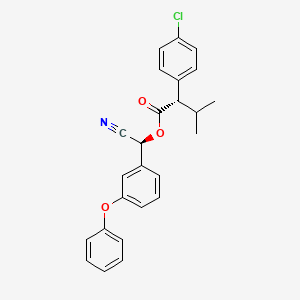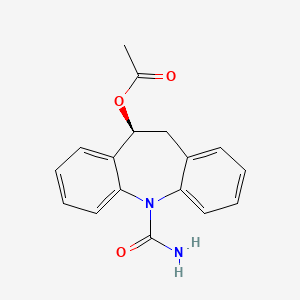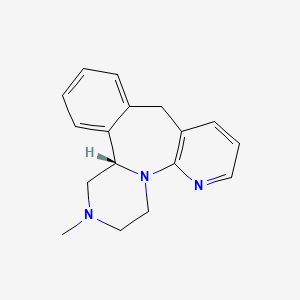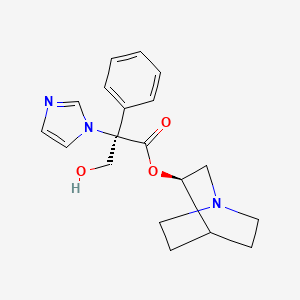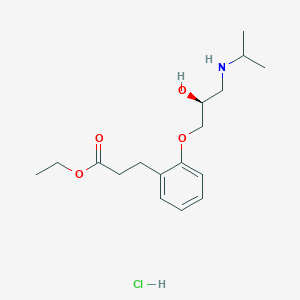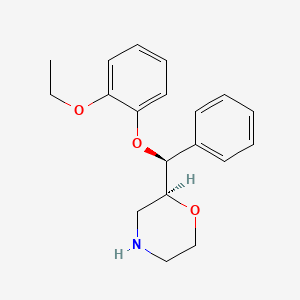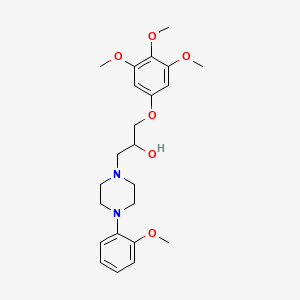
乙夸罗酮
描述
Etaqualone, also known as Aolan or Athinazone, is a quinazolinone-class GABAergic and an analogue of methaqualone that was developed in the 1960s and marketed mainly in France and some other European countries . It possesses sedative and hypnotic properties and was used to treat insomnia resulting from its agonist activity at the β subtype of the GABAa receptor .
Synthesis Analysis
The synthesis of Etaqualone involves the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride followed by condensation with o-toluidine in the presence of phosphorus trichloride . The synthesis, analysis, and characterization of Etaqualone are briefly discussed in several studies .Molecular Structure Analysis
Etaqualone is a 4-quinazolinone derivative. The GC−MS/MS product ion spectra of Etaqualone with different collision energies have been presented in a study . Analytical data (mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy) are presented to differentiate it from its 3- and 4-ethylphenyl analogues .Chemical Reactions Analysis
The chemical reactions of Etaqualone have been analyzed using different modes of mass spectrometry . The GC−MS/MS product ion spectra of Etaqualone with different collision energies have not been reported before .Physical And Chemical Properties Analysis
Etaqualone has a molecular formula of C17H16N2O. Its average mass is 264.322 Da and its monoisotopic mass is 264.126251 Da . It can be present as a free base, insoluble in water but soluble in alcohol and nonpolar solvents, or as a water-soluble hydrochloride salt .科学研究应用
Psychotropic Research
Etaqualone has been identified and quantified as a psychotropic drug in human hair using gas chromatography–tandem mass spectrometry (GC–MS/MS) . This was the first report to quantify Etaqualone in a human sample .
Recreational Drug Studies
Etaqualone is an analog of Methaqualone and has been studied as a recreational drug . The dose and effects of Etaqualone for use are reported to be similar to those of Methaqualone, but shorter acting and slightly weaker .
Sedative-Hypnotic Activity
The sedative-hypnotic activity of Methaqualone was first noted in 1955, and Etaqualone shares similar properties . Both Methaqualone and Etaqualone are sedatives that enhance the activities of GABA A receptor .
Treatment of Insomnia
Methaqualone, to which Etaqualone is an analog, was used in the early 1970s for the treatment of insomnia . Etaqualone could potentially have similar applications.
Muscle Relaxant
Methaqualone was also used as a muscle relaxant . Given the similarities between Methaqualone and Etaqualone, it’s possible that Etaqualone could also be used in this capacity.
Analytical Methods
The information on analytical methods for 4-quinazolinone recreational drugs, such as Methaqualone, Etaqualone, and 2-Methoxyqualone, is almost scant . In a study, product ion spectra of gas chromatography–tandem mass spectrometry (GC–MS/MS) with different collision energies were presented for these drugs .
作用机制
Target of Action
Etaqualone, also known as Aolan, is a quinazolinone-class GABAergic . It primarily targets the β-subtype of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.
Mode of Action
Etaqualone acts as an agonist at the β-subtype of the GABA A receptor . This means it binds to this receptor and enhances its activity. The activation of the GABA A receptor increases the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization of the neuron. This makes it more difficult for the neuron to generate an action potential, thereby exerting a net inhibitory effect on neurotransmission .
Biochemical Pathways
This can lead to a range of downstream effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .
Pharmacokinetics
It is known that etaqualone can be administered orally . The dosage and effects are reported to be similar to those of methaqualone, but shorter acting and slightly weaker . Typical reports use between 50 and 500 mg of Etaqualone, depending on desired effects .
Result of Action
The molecular and cellular effects of Etaqualone’s action primarily involve the enhancement of GABAergic neurotransmission, leading to an overall inhibitory effect on neural activity. This results in a range of pharmacological effects, including sedation, muscle relaxation, and anxiolysis . Recreational effects include euphoria, relaxation, increased sociability and sexuality, reduction of short-term memory, and loss of coordination .
Action Environment
It is known that the effects of etaqualone, like other gabaergic drugs, can be potentiated by other depressants, including alcohol . This suggests that the presence of other substances in the body can influence the action, efficacy, and stability of Etaqualone. Furthermore, individual factors such as the user’s age, health status, and genetic factors may also influence the drug’s effects .
安全和危害
未来方向
There have been alarming cases of poisoning with both methaqualone and its analogues worldwide in recent years . The consequences and hazards of using these drugs compared to methaqualone itself are poorly understood due to the lack of pharmacological and toxicological studies and data . More detailed report on the new drug together with Etaqualone will be published in the near future .
属性
IUPAC Name |
3-(2-ethylphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJKLLUVOTSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225333 | |
| Record name | Etaqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etaqualone | |
CAS RN |
7432-25-9 | |
| Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etaqualone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etaqualone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etaqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETAQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



